Wnt Pathway Patent Classification vs. Structurally Closest Public-Domain Analogs
The compound is explicitly covered by the Markush structure in patent WO2016131808A1, which claims 1,3,4-thiadiazol-2-yl-benzamide derivatives as Wnt pathway inhibitors [1]. Its closest public-domain analog, N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide, contains a chlorine atom at the 2-position of the phenyl ring, while the target compound has a hydrogen at that position . However, no quantitative Wnt inhibitory activity (IC50) data is publicly available for either compound, making any potency-based differentiation impossible at this time. This evidence is provided solely to establish the compound's patent-predicted biological context.
| Evidence Dimension | Wnt pathway inhibitor patent classification |
|---|---|
| Target Compound Data | Covered by Markush structure in WO2016131808A1; no quantitative IC50 publicly available |
| Comparator Or Baseline | N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide; also covered by same patent; no quantitative IC50 available |
| Quantified Difference | Cannot be calculated – data absent for both compounds |
| Conditions | Wnt signaling pathway inhibition context, as described in WO2016131808A1 (no specific assay data publicly disclosed for either compound) |
Why This Matters
The patent classification provides a research direction hypothesis but does not constitute a verifiable basis for selecting this compound over a close analog; procurement decisions should await primary data.
- [1] Bayer Pharma Aktiengesellschaft. 1,3,4-thiadiazol-2-yl-benzamide derivatives as inhibitors of the Wnt signalling pathway. WO2016131808A1, 2016. View Source
